molecular formula C22H19N5O4S B14921843 methyl (2Z)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2Z)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B14921843
M. Wt: 449.5 g/mol
InChI Key: BJEMVVOVPNMMMK-VLGSPTGOSA-N
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Description

METHYL 5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-3-OXO-2-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE is a complex organic compound that features a unique combination of pyrazole, indole, and thiazolopyrimidine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

The synthesis of METHYL 5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-3-OXO-2-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole and indole intermediates, followed by their condensation with thiazolopyrimidine derivatives under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

METHYL 5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-3-OXO-2-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to fully understand its mechanism .

Comparison with Similar Compounds

Similar compounds include other pyrazole, indole, and thiazolopyrimidine derivatives. Compared to these, METHYL 5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-3-OXO-2-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties. Examples of similar compounds include 3,5-dimethylpyrazole and various indole derivatives .

Properties

Molecular Formula

C22H19N5O4S

Molecular Weight

449.5 g/mol

IUPAC Name

methyl (2Z)-5-(1,5-dimethylpyrazol-4-yl)-7-methyl-3-oxo-2-(2-oxo-1H-indol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H19N5O4S/c1-10-15(21(30)31-4)17(13-9-23-26(3)11(13)2)27-20(29)18(32-22(27)24-10)16-12-7-5-6-8-14(12)25-19(16)28/h5-9,17H,1-4H3,(H,25,28)/b18-16-

InChI Key

BJEMVVOVPNMMMK-VLGSPTGOSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/3\C4=CC=CC=C4NC3=O)/SC2=N1)C5=C(N(N=C5)C)C)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=C3C4=CC=CC=C4NC3=O)SC2=N1)C5=C(N(N=C5)C)C)C(=O)OC

Origin of Product

United States

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